molecular formula C16H14N4O3S B2657695 (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-70-0

(4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2657695
CAS No.: 851807-70-0
M. Wt: 342.37
InChI Key: YJKBOYSVJTXMDL-UHFFFAOYSA-N
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Description

(4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound offered for research purposes. It features a 4,5-dihydro-1H-imidazole (imidazolidine) core, a scaffold recognized in medicinal chemistry for its potential as a building block for bioactive molecules . Nitrogen-containing heterocycles, such as the dihydroimidazole and pyridine groups in this compound, are fundamental structural components in a vast number of approved pharmaceuticals and biologically active compounds . The specific combination of the 4-nitrophenyl methanone group and the pyridinylmethylthio substituent on the imidazolidine ring may be of interest for investigating structure-activity relationships in various therapeutic areas. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(4-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c21-15(13-3-5-14(6-4-13)20(22)23)19-9-8-18-16(19)24-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBOYSVJTXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer activity, antimicrobial effects, and other pharmacological applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C_{15}H_{16}N_{4}O_{3}S
  • Molecular Weight : 336.38 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of various imidazole derivatives, including those similar to our compound. The following table summarizes key findings from recent research on related compounds:

CompoundCell Line TestedIC50 (µM)Notes
Compound AK-562 (Leukemia)0.056More active than standard drug
Compound BMDA-MB-435 (Breast Cancer)0.24Induces apoptosis
Compound CHCT-116 (Colon Cancer)0.80Effective against multiple cell lines

Studies suggest that imidazole derivatives often exhibit significant cytotoxic activity against various cancer cell lines, indicating that modifications to the imidazole ring can enhance biological activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens. For example:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 10 µg/mL.
  • Escherichia coli : Moderate activity with an MIC of 50 µg/mL.

These findings suggest that the presence of the pyridine and thioether groups may contribute to enhanced antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar imidazole derivatives have been shown to interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for cancer therapy .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial survival, such as kinases and proteases .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Imidazole Derivatives : A study demonstrated that a series of imidazole derivatives exhibited IC50 values ranging from 0.05 to 0.30 µM against various cancer cell lines, with structural modifications leading to increased potency .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thioether-substituted imidazoles against clinical isolates of bacteria and fungi, showing promising results that warrant further investigation into structure-activity relationships .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that imidazole derivatives exhibit notable antibacterial properties. For instance, compounds structurally similar to (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antibacterial agents .

CompoundTarget BacteriaInhibition %
Compound AS. aureus75%
Compound BE. coli65%
(4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanoneTBDTBD

Anti-inflammatory Properties

The compound has also shown promise in the realm of anti-inflammatory research. Molecular docking studies suggest that it interacts favorably with inflammatory pathways and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . The computational analysis indicates a strong binding affinity, which may lead to the development of new anti-inflammatory drugs.

Computational Studies and Molecular Docking

Molecular docking simulations are crucial for understanding how compounds interact with biological targets. The compound (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been evaluated using density functional theory (DFT), revealing insights into its electronic properties and potential bioactivity .

DFT Analysis

The DFT calculations provide information about the compound's molecular orbitals, charge distributions, and reactivity patterns. These findings are essential for predicting how the compound might behave in biological systems and its efficacy as a therapeutic agent.

Anticancer Potential

Emerging evidence points to the anticancer potential of imidazole derivatives. Compounds similar to (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents on Imidazole Core Molecular Formula Molecular Weight Key Features
Target Compound 2-((Pyridin-3-ylmethyl)thio), 4-nitrophenyl C₁₉H₁₆N₄O₃S 396.42 Pyridine ring enhances hydrogen bonding; nitro group increases electrophilicity.
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 2-((3-Trifluoromethylbenzyl)thio), 4-nitrophenyl C₁₈H₁₄F₃N₃O₃S 409.38 Trifluoromethyl group improves lipophilicity and metabolic stability .
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride 4,5-Diphenyl, 2-(4-nitrophenyl) C₂₁H₁₆ClN₃O₂ 385.82 Aromatic substitution favors π-π stacking; nitro group aids coordination chemistry .
6c (From ) 2-(O-Nitrophenyl), 4,5-triphenyl C₂₉H₂₂N₄O₃ 474.51 Nitro group lowers melting point (110–115°C) compared to methoxy analogs .
Key Observations:
  • Electron-Withdrawing Groups : The nitro group in the target compound and analogs (e.g., ) enhances electrophilicity, influencing reactivity in nucleophilic substitution or coordination chemistry.
  • Aromatic vs.
  • Saturation Effects : The 4,5-dihydroimidazole core in the target compound reduces ring aromaticity, increasing flexibility compared to fully unsaturated analogs like 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride .
Anti-inflammatory and Antimicrobial Activity

While direct biological data for the target compound are unavailable, structurally related imidazole derivatives (e.g., 2,4,5-triphenyl-1H-imidazole derivatives in ) exhibit anti-inflammatory and antimicrobial activities. For example:

  • Compound 6c (C₂₉H₂₂N₄O₃) showed moderate antimicrobial activity, attributed to the nitro group’s electron-withdrawing effects enhancing membrane penetration .
  • 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride demonstrated utility in metal-organic frameworks due to nitro-coordination capabilities .

The target compound’s pyridine moiety may further enhance bioactivity by enabling π-π interactions with biological targets (e.g., enzymes or DNA) compared to analogs with purely hydrophobic substituents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing (4-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of nitrophenyl-substituted precursors with thioether-functionalized imidazole intermediates. Key steps include the use of trifluoroacetic acid (TFA) as a catalyst for imidazole ring formation and purification via column chromatography. Characterization relies on 1H^1 \text{H}-/13C^{13} \text{C}-NMR, FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound’s structural conformation validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, dihedral angles, and intermolecular interactions. For example, SC-XRD of related imidazolium chloride derivatives revealed planar fused-ring systems with intramolecular hydrogen bonds stabilizing the structure .

Q. What preliminary biological activity has been reported for this compound?

  • Methodological Answer : In vitro assays (e.g., anti-microbial or anti-parasitic screens) are used to evaluate activity. For structurally analogous thienopyridine-imidazole hybrids, anti-leishmanial activity was assessed via IC50_{50} determination against Leishmania promastigotes, with results cross-validated using cytotoxicity assays on mammalian cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different reaction conditions?

  • Methodological Answer : Systematic Design of Experiments (DoE) is recommended. For instance, varying solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., TFA from 0.1–1.0 eq.) can identify optimal conditions. Conflicting yields in imidazole syntheses (e.g., 30–70%) are often attributed to steric hindrance from nitrophenyl groups or competing side reactions, which can be minimized via microwave-assisted synthesis .

Q. What computational methods are suitable for studying the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict binding affinities to biological targets (e.g., enzymes) and electronic properties. For example, docking studies of similar imidazole derivatives identified key interactions with Leishmania trypanothione reductase, guiding SAR optimization .

Q. How does the compound’s environmental fate align with green chemistry principles?

  • Methodological Answer : Environmental persistence can be assessed via OECD 301 biodegradation tests. For nitroaromatic compounds, photodegradation pathways (e.g., UV-Vis irradiation studies) and hydrolysis kinetics (pH 5–9) should be quantified. Related imidazole derivatives showed moderate persistence in aquatic systems, necessitating lifecycle analysis (LCA) for large-scale applications .

Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and 2D NOESY can probe conformational flexibility. For example, VT-NMR of dihydroimidazole derivatives revealed temperature-dependent ring puckering, while NOESY correlations confirmed spatial proximity between pyridinyl and nitrophenyl groups .

Critical Analysis of Evidence

  • Structural data from crystallography ( ) and synthetic protocols ( ) are consistent with established imidazole chemistry.
  • Discrepancies in biological activity (e.g., IC50_{50} variability in ) may arise from assay conditions (e.g., parasite strain differences).
  • Environmental studies ( ) lack direct data on the target compound, requiring extrapolation from nitroaromatic analogs.

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